molecular formula C15H10Br2O2 B108181 2,2-Dibromo-1,3-diphenylpropane-1,3-dione CAS No. 16619-55-9

2,2-Dibromo-1,3-diphenylpropane-1,3-dione

Cat. No. B108181
CAS RN: 16619-55-9
M. Wt: 382.05 g/mol
InChI Key: GSWSUDFFJVJMLG-UHFFFAOYSA-N
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Description

2,2-Dibromo-1,3-diphenylpropane-1,3-dione is a chemical compound that is closely related to various 1,3-diphenylpropane-1,3-dione derivatives. These derivatives exhibit a range of chemical behaviors and have been studied for their potential applications, including antibacterial properties. Although the specific compound 2,2-Dibromo-1,3-diphenylpropane-1,3-dione is not directly mentioned in the provided papers, we can infer its properties and synthesis based on closely related compounds.

Synthesis Analysis

The synthesis of related compounds, such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, involves the Baker-Venkatraman transformation, which is a convenient method for the synthesis of 1,3-diketones . This method typically employs the reaction of 2-aroyloxyacetophenones with a base like NaOH in a solvent such as dimethylsulfoxide. For the synthesis of 2,2-Dibromo-1,3-diphenylpropane-1,3-dione, a similar approach could be used, starting with a dibromo-substituted precursor and following a comparable reaction pathway.

Molecular Structure Analysis

The molecular structure of 2-benzyl-1,3-diphenylpropane-1,3-dione, a compound similar to 2,2-Dibromo-1,3-diphenylpropane-1,3-dione, shows that it exists as a diketo tautomer rather than the closed-ring cis-ketoenol tautomer . This suggests that the dibromo derivative would also favor the diketo form. The molecular packing in these compounds typically involves hydrogen bonding and π-π stacking interactions, which could also be expected in the dibromo derivative .

Chemical Reactions Analysis

The chemical reactions of 1,3-diphenylpropane-1,3-dione derivatives can vary depending on the substituents present on the phenyl rings. For example, the reactions of 1,3-diphenyl-2-tricyclo[3.3.1.1^3,7]dec-2-ylidenepropane-1,3-dione derivatives involve the formation of imine and ketone groups . The presence of bromine atoms in 2,2-Dibromo-1,3-diphenylpropane-1,3-dione would likely influence its reactivity, potentially making it more electrophilic and susceptible to nucleophilic attack due to the electron-withdrawing nature of the bromine atoms.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,2-Dibromo-1,3-diphenylpropane-1,3-dione are not directly provided, we can deduce that the presence of bromine atoms would increase the molecular weight and possibly affect the compound's melting point and solubility. The antibacterial activity of related compounds suggests that the dibromo derivative might also possess similar biological properties, which could be explored for potential applications in medicinal chemistry . The spectral data (IR, ^1HNMR, ^13C NMR, Mass) would be crucial for confirming the structure and purity of the synthesized compound .

Scientific Research Applications

Synthesis and Thermoanalytical Properties

2,2-Dibromo-1,3-diphenylpropane-1,3-dione has been synthesized and analyzed for its molecular structure and thermal properties. Liu Wan-yun (2008) synthesized this compound and characterized its structure using various spectroscopic methods. Thermoanalytical studies indicated that the compound is stable in solid and liquid forms, with significant mass loss observed at specific temperature ranges during the thermal analysis (Liu Wan-yun, 2008).

Molecular Structure and Intramolecular Interactions

N. Judaš and B. Kaitner (2005) studied the molecular structure of a related compound, 2-benzyl-1,3-diphenylpropane-1,3-dione, and noted that it exhibits different stereochemistry from its parent compound due to its diketo tautomer structure. The study highlighted molecular packing involving C—H⋯O and π–π stacking interactions (Judaš & Kaitner, 2005).

Photocyclization and Chemical Reactivity

The photocyclization reactions of derivatives of 1,3-diphenylpropane-1,3-dione were examined by B. Košmrlj and B. Šket (2007). Their work demonstrated that the nature of the halogen atom bonded and the presence of electron-donor groups significantly influence the photochemical behavior of these compounds (Košmrlj & Šket, 2007).

β-diketone Interactions with Metal Complexes

The interaction of β-diketones with metal complexes has been a subject of study. F. Benetollo et al. (1997) investigated the interaction of various β-diketones, including 1,3-diphenylpropane-1,3-dione, with complexes of LaIII, EuIII, and YIII. The structures of the resulting complexes were characterized using NMR and luminescence spectroscopy, with X-ray crystallography used to determine the structure of one particular EuIII complex (Benetollo et al., 1997).

UV Absorption and Tautomerism

J. Zawadiak and Marek Mrzyczek (2010) studied the UV absorption spectra and keto-enol tautomerism equilibrium of 1,3-diphenylpropane-1,3-dione and its derivatives. The study highlighted how the position of the methoxy group influences the molecule's UV absorption spectrum and the keto-enol tautomerism equilibrium (Zawadiak & Mrzyczek, 2010).

Future Directions

The compound has been used in the synthesis of thioamide and bromo derivatives of 1,3-diphenylpropane-1,3-dione as 5α-reductase inhibitors . This suggests potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

2,2-dibromo-1,3-diphenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWSUDFFJVJMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493793
Record name 2,2-Dibromo-1,3-diphenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromo-1,3-diphenylpropane-1,3-dione

CAS RN

16619-55-9
Record name 2,2-Dibromo-1,3-diphenylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
川合大輔 - 2010 - nitech.repo.nii.ac.jp
現在までに有機合成において, パラジウムやニッケル, ロジウムのような遷移金属を触媒として用いる反応 1 や, 亜鉛やスズのような典型金属を炭素-炭素結合の形成に用いる反応 2 が数多く研究され…
Number of citations: 4 nitech.repo.nii.ac.jp

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